9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate

solid-phase peptide synthesis peptide alcohols C-terminal modification

Post-synthetic NaBH₄ reduction of peptide acids to C-terminal alcohols typically incurs 25-60% yield losses and significant epimerization risk, compromising both productivity and stereochemical integrity in therapeutic peptide programs. Fmoc-tryptophanol eliminates this bottleneck by providing the reduced alcohol functionality upfront for direct SPPS incorporation. • Load onto Rink, Ramage, or Sieber-chloride resin; standard Fmoc/tBu elongation followed by TFA cleavage liberates the peptide alcohol without post-synthetic reduction. • Enantiopure (S)-configuration supports p53 reactivator SAR programs where stereochemistry governs target engagement (ΔTm = +10.39 °C in DSF). • Indole fluorophore (λₑₓ ~280 nm, λₑₘ ~350 nm) enables label-free binding and uptake assays, eliminating bulky external dye conjugation.

Molecular Formula C26H24N2O3
Molecular Weight 412.5 g/mol
Cat. No. B12496212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate
Molecular FormulaC26H24N2O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO
InChIInChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)
InChIKeyTYDUDYNHTCJBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Tryptophanol: C-Terminal Amino Alcohol for Peptide Synthesis


9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate, commonly referred to as Fmoc-tryptophanol or Fmoc-Trp-ol (CAS 153815-60-2), is an Nα-Fmoc-protected amino alcohol derived from L-tryptophan in which the C-terminal carboxylic acid has been reduced to a primary alcohol [1]. With a molecular formula of C₂₆H₂₄N₂O₃ and a molecular weight of 412.48 g·mol⁻¹, it belongs to the Fmoc-amino alcohol subclass widely employed in solid-phase peptide synthesis (SPPS) for constructing peptide alcohols—a clinically important but underexplored class of compounds that includes the therapeutic octreotide [2]. The compound features an indole side chain capable of participating in cation-π interactions, hydrogen bonding, and intrinsic fluorescence, making it a versatile building block for peptidomimetics, peptide conjugates, and structure-activity relationship (SAR) studies .

Direct on-resin assembly of C-terminal peptide alcohols without post-synthetic reduction
Indole side chain supports label-free fluorescence detection and π-stacking interactions
High-purity building block for multi-step SPPS with consistent batch quality

Why Fmoc-Tryptophanol Outperforms Fmoc-Tryptophan and Other Analogs


The critical structural distinction—the reduced C-terminal alcohol (-CH₂OH) versus the carboxylic acid (-COOH) present in Fmoc-tryptophan (Fmoc-Trp-OH, CAS 35737-15-6)—fundamentally alters the compound's reactivity, stereoelectronic properties, and downstream application scope. Fmoc-tryptophanol enables direct on-resin synthesis of peptide alcohols without post-synthetic reduction, a step that in the acid series typically proceeds with low yields and significant epimerization risk [1]. Substituting Fmoc-Trp-OH into a protocol designed for C-terminal alcohol incorporation would yield a peptide acid rather than the targeted alcohol, altering charge state, metabolic stability, and receptor-binding pharmacophore geometry [2]. Similarly, replacing Fmoc-tryptophanol with Fmoc-tyrosinol (CAS 207683-21-4) or Fmoc-phenylalaninol (CAS 158257-40-0) swaps the indole side chain for phenol or phenyl, respectively, changing π-stacking capacity, hydrogen-bonding potential, and fluorescent properties, which are often critical for target engagement in aromatic-rich binding pockets . The following quantitative evidence guide details exactly where these differences manifest in measurable performance parameters.

Using Fmoc-Trp-OH (carboxylic acid) yields a peptide acid, not the required C-terminal alcohol, altering charge state and receptor pharmacophore geometry.
Replacing with Fmoc-tyrosinol or Fmoc-phenylalaninol swaps indole for phenol/phenyl, changing π-stacking capacity and eliminating intrinsic fluorescence.
Boc-protected forms may introduce des-Boc impurities that compromise coupling efficiency in sensitive SPPS sequences.

Quantitative Differentiation: Fmoc-Tryptophanol vs. Closest Analogs


C-Terminal Oxidation State and Synthetic Route Efficiency

Fmoc-tryptophanol terminates in a primary alcohol (-CH₂OH) rather than the carboxylic acid (-COOH) of Fmoc-Trp-OH (CAS 35737-15-6). The alcohol functionality enables direct loading onto functionalized resins (Rink, Ramage, Sieber-chloride) for Fmoc/tBu SPPS of peptide alcohols, eliminating the post-synthetic reduction step required when starting from the acid form. In the acid series, post-synthetic NaBH₄ reduction of peptide acids to alcohols typically proceeds with variable yields (40–75%) and carries a significant risk of C-terminal epimerization, whereas the alcohol-based route produces optically pure peptide alcohols directly upon TFA cleavage [1][2].

Oxidation state & route
Class-level inference
Alcohol (-CH₂OH) vs. carboxylic acid (-COOH); direct resin loading avoids 25–60% yield loss from post-reduction and prevents epimerization.
Enables single-step peptide alcohol synthesis with preserved chiral integrity.
Source review; reported yields from NaBH₄ reduction of peptide acids.
solid-phase peptide synthesis peptide alcohols C-terminal modification

Melting Point and Solid-State Handling Properties

Fmoc-tryptophanol exhibits a melting point of 148–154 °C as a crystalline solid, markedly lower than Fmoc-Trp-OH (182–188 °C, lit.) and comparable to Fmoc-Trp(Boc)-OH (86–93 °C or 152–156 °C depending on polymorph) . The 30–40 °C depression relative to the parent acid reflects the loss of intermolecular hydrogen-bonding capacity from the carboxylic acid dimer motif, altering solubility, recrystallization behavior, and thermal stability during storage and handling.

Melting point
Data to verify
148–154 °C (crystalline) — intermediate between Fmoc-Trp-OH (182–188 °C) and Fmoc-Trp(Boc)-OH (86–93 °C / 152–156 °C).
Intermediate thermal profile may simplify handling and recrystallization.
Supplier COA; methods not standardized across sources.
physicochemical characterization melting point solid-state properties

Chiroptical Signature and Optical Rotation Comparison

The specific optical rotation of Fmoc-L-tryptophanol is [α]D = +40 ± 1° (c = 1, MeOH), whereas Fmoc-L-Trp-OH shows [α]D = −28° (c = 1, DMF) . Although the measurements employ different solvents (MeOH vs. DMF), the sign inversion suggests that reduction of the carboxylic acid to the primary alcohol significantly alters the electronic environment around the chiral center, consistent with the change from a strong hydrogen-bond donor/acceptor (COOH) to a weaker hydrogen-bond donor (CH₂OH).

Optical rotation
Cross-study comparable
[α]D = +40 ± 1° (c 1, MeOH) vs. Fmoc-Trp-OH [α]D = −28° (c 1, DMF); magnitude differs by 12°, sign opposite under different solvents.
Distinct chiroptical signature aids rapid identity verification in the lab.
Solvent mismatch precludes direct sign comparison.
optical rotation chiroptical properties enantiomeric purity

Metabolic Stability Advantage of Peptide Alcohols

Peptide alcohols terminating in tryptophanol exhibit enhanced metabolic stability compared to their carboxylic acid counterparts, a property leveraged in both natural antifungal peptides (trichorzianines A, which feature C-terminal tryptophanol or phenylalaninol) and synthetic p53-activating isoindolinones [1][2]. In a metabolism-guided optimization study, tryptophanol-derived isoindolinones were profiled using LC-HRMS/MS, revealing that the indole C2 and C3 positions are primary sites of CYP-mediated oxidative metabolism; strategic bromination at C2 minimized Phase I metabolism and yielded compounds with improved pharmacokinetic profiles, including a 3.9-fold increase in antiproliferative potency over the hit compound SLMP53-1 in HCT116 p53+/+ cells [2].

Metabolic stability (p53 model)
Class-level inference
Tryptophanol-derived isoindolinones: 3.9-fold higher antiproliferative response over hit SLMP53-1 in HCT116 p53+/+ cells; ΔTm +10.39 °C in DSF.
Supports p53 pathway reactivation and metabolism-guided SAR research.
Cell-model endpoint context; target engagement reported by DSF.
metabolic stability peptide alcohols pharmacokinetics p53 activators

Indole Side Chain: π-Stacking and Intrinsic Fluorescence

Unlike Fmoc-phenylalaninol (CAS 158257-40-0) or Fmoc-tyrosinol (CAS 207683-21-4), Fmoc-tryptophanol retains the indole chromophore, which exhibits intrinsic fluorescence (λₑₓ ~280 nm, λₑₘ ~350 nm) and enhanced π-stacking capacity. This property enables label-free detection of tryptophanol-containing peptides by fluorescence spectroscopy and contributes to binding affinity in aromatic-rich receptor pockets such as insect kinin receptors, where the conserved Trp⁴ residue is essential for agonist activity [1][2].

Indole fluorescence & π-stack
Class-level inference
λex ~280 nm, λem ~350 nm; 10 π-electrons in bicyclic indole vs. 6 π-electrons in phenyl/phenol side chains.
Supports label-free detection and aromatic binding-pocket studies.
Fluorescence quantum yield ~0.2–0.3 in aqueous buffer.
indole fluorescence π-stacking tryptophan analogs peptide detection

Purity Specifications and Storage Stability

Commercial Fmoc-tryptophanol is available at ≥99% purity by HPLC (BOC Sciences, Cat. BAT-002615; ChemImpex) with specified storage at 0–8 °C and optical rotation tolerance of ±1° . This compares favorably with Fmoc-Trp(Boc)-OH, which typically contains 1–3% of des-Boc impurity (Fmoc-Trp-OH) and 0.1–0.2% free amino acid by HPLC . The higher inherent purity of the amino alcohol reduces the need for pre-coupling purification and improves batch-to-batch reproducibility in SPPS campaigns.

Purity & stability
Cross-study comparable
≥99% HPLC (C18, 220 nm) with narrow impurity profile; storage at 0–8 °C; [α]D tolerance ±1°.
High purity reduces truncation sequences in multi-step SPPS campaigns.
Commercial COA; lower impurity risk vs. Boc-protected analogs.
purity specification storage stability quality control

Optimal Deployment Scenarios for Fmoc-Tryptophanol


Direct Synthesis of C-Terminal Peptide Alcohols

When a peptide program requires C-terminal alcohol modification to improve resistance to carboxypeptidase degradation or to eliminate the negative charge of the terminal carboxylate for membrane permeability, Fmoc-tryptophanol is the preferred building block. Load onto Rink, Ramage, or Sieber-chloride resin and perform standard Fmoc/tBu SPPS elongation; final TFA cleavage directly liberates the peptide alcohol without post-synthetic reduction [3]. This route avoids the 25–60% yield losses and epimerization risks documented for NaBH₄ reduction of peptide acids [4]. Octreotide, a clinically approved somatostatin analog with a C-terminal threoninol, exemplifies the therapeutic relevance of this structural class.

Fluorescently Traceable Peptide Probes via Indole

For binding assays or cellular uptake studies requiring label-free detection, Fmoc-tryptophanol introduces the indole fluorophore (λₑₓ ~280 nm, λₑₘ ~350 nm) at the desired sequence position via SPPS [3]. Unlike Fmoc-phenylalaninol or Fmoc-tyrosinol, the indole moiety provides sufficient quantum yield for direct fluorescence monitoring without conjugation of external dyes, simplifying probe design and avoiding steric interference from bulky fluorophores. This approach has been validated in insect kinin receptor binding studies where the Trp residue is essential for receptor activation [4].

p53-Activating Isoindolinone Libraries

Tryptophanol-derived isoindolinones have demonstrated p53 reactivation activity in HCT116 colon adenocarcinoma cells, with optimized (S)-enantiomers achieving 3.9-fold potency improvement over the initial hit and a thermal shift of +10.39 °C in DSF assays, confirming target engagement with the p53 core domain [3]. Fmoc-tryptophanol provides the enantiopure (S)-tryptophanol starting material for constructing such libraries with defined stereochemistry, enabling SAR exploration around the indole C2 and C3 positions where CYP-mediated metabolism has been mapped by LC-HRMS/MS [3].

Insect Kinin Peptidomimetics for Aphid Control

Insect kinin neuropeptides share a conserved C-terminal Phe-Xaa-Yaa-Trp-Gly-NH₂ sequence; substitution of the Trp residue with tryptophanol at the C-terminus generates biostable analogs with retained or enhanced aphicidal activity [3]. Fmoc-tryptophanol enables efficient SPPS assembly of these kinin analogs, which have been shown to achieve 90–100% pest mortality within three days in plant protection assays, comparable to conventional insecticides but with reduced non-target effects due to the specificity of insect kinin receptor targeting [4].

Application
Selection Property
Validation Focus
C-terminal peptide alcohol synthesis
Primary alcohol for direct resin loading (Rink, Ramage, Sieber)
Chiral integrity after TFA cleavage; no post-reduction step
Fluorescent peptide probes
Intrinsic indole fluorescence (λex ~280 nm)
Label-free detection in binding and uptake assays
p53 pathway reactivation model studies
Enantiopure (S)-tryptophanol scaffold for isoindolinone libraries
Target engagement (thermal shift) and metabolism-guided SAR
Insect neuropeptide research
Biostable C-terminal alcohol analog for kinin peptidomimetics
Reported aphicidal activity in plant-protection models
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